Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate
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Overview
Description
Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromomethyl group, a chloro-substituted dihydronaphthalene ring, and an ethyl ester group. It is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the 1-chloro-3,4-dihydronaphthalene intermediate.
Bromomethylation: The intermediate undergoes bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The bromomethylated intermediate is then subjected to esterification with ethyl acrylate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl and chloro groups.
Addition Reactions: The double bond in the prop-2-enoate moiety can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or alkanes.
Scientific Research Applications
Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro-substituted dihydronaphthalene ring may interact with hydrophobic pockets in target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-(bromomethyl)-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of the chloro-substituted dihydronaphthalene ring.
Ethyl (2Z)-2-(chloromethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate: Similar structure but with a chloromethyl group instead of the bromomethyl group.
Uniqueness
Ethyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate is unique due to the combination of the bromomethyl group and the chloro-substituted dihydronaphthalene ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1242317-03-8 |
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Molecular Formula |
C16H16BrClO2 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
ethyl (Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C16H16BrClO2/c1-2-20-16(19)13(10-17)9-12-8-7-11-5-3-4-6-14(11)15(12)18/h3-6,9H,2,7-8,10H2,1H3/b13-9+ |
InChI Key |
IWOVTVUQTDVVSX-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CBr |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CBr |
Origin of Product |
United States |
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